molecular formula C17H24N6O2 B5556668 5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

5-ethyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5556668
M. Wt: 344.4 g/mol
InChI Key: OFEPQXOIDGZDDJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . The molecule also has an oxadiazole ring and an amine group, which could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amine group could participate in reactions like acylation or alkylation, while the oxadiazole ring might undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability would be determined experimentally. These properties are influenced by factors like molecular structure, polarity, and intermolecular forces .

Scientific Research Applications

Pyrolysis and Synthesis

One research application involves the preparation and pyrolysis of related compounds, such as 1-(pyrazol-5-yl)-1,2,3-triazoles. These are prepared via cycloaddition processes and undergo flash vacuum pyrolysis to yield pyrazolo[1,5-a]pyrimidin-7-ones. Such processes are significant in understanding the chemical properties and potential applications of these compounds (Clarke, Mares, & Mcnab, 1997).

Antimicrobial Activities

Some derivatives of this compound, specifically 1,2,4-triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies are crucial in exploring the potential of these compounds in medical applications, especially in combating microbial infections (Bektaş et al., 2010).

Antitumor and Antimicrobial Activities

The compound's derivatives have also been used in the synthesis of N-arylpyrazole-containing enaminones, which show significant antitumor and antimicrobial activities. This is particularly relevant in the field of pharmaceutical research, offering avenues for the development of new anticancer and antimicrobial agents (Riyadh, 2011).

Selective Cyclization Modes

Research into selective cyclization modes of related compounds, such as methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates, leads to the synthesis of model pyrazolo- and triazolo[1,5-α]pyrimidines. These studies contribute to a deeper understanding of the chemical behavior of such compounds under different conditions (Sweidan et al., 2020).

Crystal Structure and Biological Activity

Investigations into the crystal structure and biological activity of related pyrazolo[1,5-a]pyrimidin derivatives are also notable. These studies provide essential insights into the structure-activity relationships, which are fundamental in drug design and development (Jiu-fu et al., 2015).

Antiviral Activity

The synthesis of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues has been explored for their antiviral activities, especially against human cytomegalovirus and herpes simplex virus type 1. This is particularly significant in the field of antiviral drug discovery (Saxena, Coleman, Drach, & Townsend, 1990).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with biological targets like enzymes or receptors. Without specific information, it’s hard to predict the mechanism of action .

Safety and Hazards

The safety and hazards of this compound would be determined through toxicological studies. It’s important to handle all chemicals with appropriate safety precautions, especially if the toxicity is unknown .

Properties

IUPAC Name

5-ethyl-N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,3-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-6-13-9-16(23-17(18-13)11(2)12(3)20-23)22(4)10-15-19-14(21-25-15)7-8-24-5/h9H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEPQXOIDGZDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=NN2C(=C1)N(C)CC3=NC(=NO3)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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